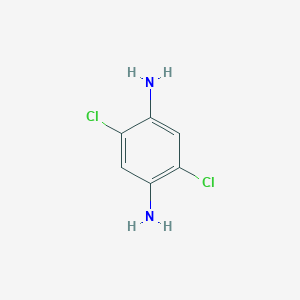

2,5-Dichlorobenzene-1,4-diamine

Beschreibung

Overview of 2,5-Dichlorobenzene-1,4-diamine within the Context of Aromatic Diamines

This compound, an organic compound with the chemical formula C₆H₆Cl₂N₂, is a member of the aromatic diamine family. nih.gov These compounds are characterized by a benzene (B151609) ring substituted with two amino (-NH₂) functional groups. In the case of this compound, the benzene ring is further substituted with two chlorine atoms at the second and fifth positions relative to the amino groups. This specific arrangement of atoms gives the compound distinct chemical properties that are leveraged in various fields of academic and industrial research.

Aromatic diamines, such as the parent compound p-phenylenediamine (B122844), are foundational molecules in the synthesis of a wide array of more complex chemical structures. figshare.comresearchgate.net The introduction of halogen atoms, like chlorine, onto the aromatic ring significantly modifies the electronic properties, reactivity, and stability of the molecule. These modifications are a key area of investigation in synthetic chemistry.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 20103-09-7 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | White to brown crystalline powder |

| Melting Point | 164-168 °C (decomposes) |

| Synonyms | 1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-p-phenylenediamine |

| Data sourced from multiple references. directblack22.comsigmaaldrich.comsigmaaldrich.commatrix-fine-chemicals.comtcichemicals.comchemicalbook.com |

Significance and Research Trajectories of Halogenated Phenylenediamines

Halogenated phenylenediamines are a class of compounds that have garnered significant academic interest due to the influence of halogen substituents on their chemical behavior. The presence of chlorine atoms in this compound, for instance, enhances the lightfastness and thermal stability of pigments derived from it by increasing the molecule's rigidity and reducing the electron density in the aromatic system.

Research into halogenated aromatic diamines often explores their utility as precursors in various chemical syntheses. nih.gov For example, they are used in the production of permanent hair dyes, where they act as dye precursors that are oxidized and coupled with other compounds to form the final color. figshare.comnih.gov Studies have also investigated the mutagenic and carcinogenic effects of certain halogenated aromatic diamines, highlighting the importance of understanding their biological interactions. nih.gov

The research trajectories for halogenated phenylenediamines are diverse, spanning from materials science to biological studies. In materials science, these compounds are investigated for their role in creating high-performance polymers and resins. inchem.org In the field of biology and toxicology, research often focuses on the effects of these compounds on proteins and DNA. nih.gov For example, studies on related compounds like 4-Chloro-1,2-phenylenediamine have examined its potential to induce structural changes and aggregation in proteins like human serum albumin. nih.gov

Historical Context of this compound Research and its Evolution

Historically, the research and application of this compound have been closely tied to the dye and polymer industries. It has been recognized as a crucial intermediate in the manufacturing of specific pigments, such as Pigment Red 214 and Pigment Red 242. Its role in these syntheses involves a diazotization reaction of its primary amine groups to form electrophilic intermediates that then couple with other molecules to create the final azo pigment.

The evolution of research on this compound can also be traced through the development of its synthesis methods. Early methods for producing related phenylenediamines sometimes involved the challenging direct ammonolysis of dichlorobenzenes. google.com More refined and efficient synthetic routes for this compound have since been developed. One such method starts with 2,5-dichloroaniline (B50420), which undergoes a series of reactions including benzoylation, nitration, hydrolysis, and reduction to yield the final product. Another innovative approach involves coupling 2,5-dichloroaniline with an aniline (B41778) diazonium salt to form an azo-compound, which is then reduced to produce this compound. google.com This latter method is noted for its potential for continuous, one-pot synthesis, making it more efficient for industrial applications. google.com

Academic Research Landscape and Interdisciplinary Relevance of this compound

The academic research landscape for this compound is notably interdisciplinary, reflecting its importance as a versatile chemical building block. Its applications extend from traditional organic synthesis to advanced materials science and biotechnology.

In the realm of materials science , this compound is a key monomer used in the synthesis of high-performance materials. google.com These include polymers and resins for aerospace composites, where the compound's structure contributes to enhanced heat resistance and chemical stability. google.com It is also used as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage and catalysis. tcichemicals.com

The dye and pigment industry remains a significant area of application, with ongoing research into creating more stable and vibrant colorants. The specific substitution pattern of this compound is critical for achieving the desired properties in certain high-performance pigments.

The table below illustrates the interdisciplinary applications of this compound in academic research.

| Research Field | Application of this compound |

| Materials Science | Monomer for high-performance polymers and resins (e.g., for aerospace composites). google.com Linker for Covalent Organic Frameworks (COFs). tcichemicals.com |

| Dye & Pigment Chemistry | Intermediate in the synthesis of azo pigments (e.g., Pigment Red 214, Pigment Red 242). |

| Organic Synthesis | Versatile chemical intermediate for creating more complex molecules. google.com |

| Biotechnology | Related compounds are used as biochemicals in proteomics research. scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichlorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYVHDDEMLNVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066557 | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Powder; [MSDSonline] | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE PRISMS | |

CAS No. |

20103-09-7 | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20103-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CCW77BAXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dichlorobenzene 1,4 Diamine

Established Synthetic Routes for 2,5-Dichlorobenzene-1,4-diamine

The production of this compound can be achieved through various synthetic routes, each with distinct starting materials and reaction sequences. Key methodologies include synthesis from 2,5-dichloroaniline (B50420) via an azo intermediate and the catalytic hydrogenation of dinitro precursors.

Synthesis from 2,5-Dichloroaniline via Azo Coupling and Reduction

A notable synthetic route utilizes 2,5-dichloroaniline as the primary raw material. google.com This process involves a multi-step sequence beginning with the diazotization of a primary aromatic amine, such as aniline (B41778), which is then coupled with 2,5-dichloroaniline to form an intermediate azo compound, 4-amino-2,5-dichloro azobenzene. google.com This intermediate is subsequently reduced to yield the final product.

The reduction and cleavage of the azo compound are typically performed using zinc powder under acidic conditions. google.com The resulting this compound is initially formed as a hydrochlorate salt, which is then neutralized, decolorized, and purified through crystallization to obtain the final product. google.com A key advantage of this method is the ability to recover and recycle the aniline used in the initial diazotization step through steam distillation, making the process more economical. google.com

Table 1: Reaction Parameters for Azo Coupling Route

| Step | Reagent/Condition | Parameter | Value | Source |

| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | Temperature | 0-5 °C | google.com |

| Reactant Molar Ratio (HCl:NaNO₂:Aniline) | 2.05:1.02:1 | google.com | ||

| Reaction Time | 0.5 hours | google.com | ||

| Reduction | Zinc Powder | Medium | Acidic | google.com |

| Post-treatment | Methanol, Hydrochloric Acid, Water | Neutralization pH | 8-8.5 | google.com |

Catalytic Hydrogenation Approaches for this compound

Catalytic hydrogenation is another significant method for synthesizing aromatic diamines. In the context of producing this compound, this approach typically involves the reduction of a corresponding dinitro compound, such as 2,5-dichloro-1,4-dinitrobenzene. While specific literature for the direct hydrogenation of 2,5-dichloro-1,4-dinitrobenzene is limited, analogous processes for similar compounds, like the hydrogenation of 2,4-dinitrochlorobenzene to m-phenylenediamine, provide a model for this reaction. patsnap.com

This process generally employs a precious metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol. patsnap.com The reaction is carried out under hydrogen pressure, and an acid-binding agent like sodium carbonate may be used. patsnap.com A primary challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for dehalogenation (removal of chlorine atoms), which can lead to impurities and lower yields. google.com

An alternative reduction method that avoids catalytic hydrogenation involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system like ferric chloride and activated carbon. google.com This method has been applied to reduce 4-nitro-2,5-dichloroaniline to this compound with high yield. google.com

Alternative Synthetic Strategies for this compound Precursors

Acylation: 2,5-dichloroaniline is first acylated to protect the amino group. This reaction can be improved by using a halogenated hydrocarbon as the solvent. google.com

Nitration: The resulting acylated compound is then nitrated to introduce a nitro group onto the aromatic ring. google.com

Hydrolysis: The protecting group is removed by hydrolysis, typically with sulfuric acid, to yield 4-nitro-2,5-dichloroaniline. google.com

Another crucial starting material is 2,5-dichloroaniline itself, which is produced by the catalytic hydrogenation of 2,5-dichloronitrobenzene. google.com Optimizing this process is vital to prevent dechlorination. google.com

Mechanistic Investigations of this compound Formation

Research into the synthesis of this compound focuses on understanding and optimizing catalytic systems and reaction conditions to enhance efficiency, yield, and product purity.

Catalytic Systems and Ligand Optimization in this compound Synthesis

The choice of catalyst is paramount in the synthesis of this compound and its precursors, directly influencing reaction rates and selectivity. The reactivity of a metal catalyst is significantly governed by the ancillary ligands coordinated to it. scholaris.ca By modifying the steric and electronic properties of these ligands, catalyst performance can be fine-tuned for specific transformations. scholaris.ca

Several catalytic systems are employed in the various synthetic routes:

Hydrazine Hydrate Reduction: A combination of ferric chloride and activated carbon is used to catalyze the reduction of 4-nitro-2,5-dichloroaniline with hydrazine hydrate, achieving a product yield of 93%. google.com

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitroaromatics. patsnap.com For the hydrogenation of 2,5-dichloronitrobenzene, a catalyst comprising platinum and copper on a carbon support has been developed to suppress the unwanted dechlorination side reaction. google.com

Azo-Compound Reduction: While not strictly catalytic, the use of zinc powder in an acidic medium is an effective chemical reduction method for the cleavage of the azo bond in the synthesis from 2,5-dichloroaniline. google.com

Table 2: Catalytic Systems in Synthesis

| Reaction Type | Precursor | Catalyst/Reducing Agent | Product | Source |

| Reduction | 4-nitro-2,5-dichloroaniline | Hydrazine Hydrate / Ferric Chloride & Activated Carbon | This compound | google.com |

| Hydrogenation | 2,5-dichloronitrobenzene | Hydrogen / Platinum-Copper on Carbon | 2,5-dichloroaniline | google.com |

| Hydrogenation | 2,4-dinitrochlorobenzene (analogous) | Hydrogen / Palladium on Carbon | m-phenylenediamine | patsnap.com |

| Reduction | 4-amino-2,5-dichloro azobenzene | Zinc Powder | This compound | google.com |

Reaction Condition Optimization for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions such as temperature, pressure, and solvent is crucial for maximizing yield and selectivity. In the synthesis involving azo coupling, controlling the temperature of the diazotization reaction at 0-5 °C is critical. google.com Subsequent post-treatment steps, including neutralization to a specific pH of 8-8.5, are also vital for isolating a pure product. google.com

For the hydrogenation of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, preventing dechlorination is a primary objective. This has been achieved by controlling the reaction temperature at 110-120 °C and the hydrogen pressure at 1.1-1.2 MPa, which effectively suppresses the side reaction and leads to a high product purity of 99.85%. google.com In the reduction of 4-nitro-2,5-dichloroaniline using hydrazine hydrate, refluxing in ethanol (B145695) for two hours results in a high yield of 93% and a purity of 99.6%. google.com

Table 3: Optimized Reaction Conditions for Yield and Selectivity

| Synthetic Step | Condition | Value | Purpose | Source |

| Diazotization of Aniline | Temperature | 0-5 °C | Control reaction rate and stability of diazonium salt | google.com |

| Hydrogenation of 2,5-dichloronitrobenzene | Temperature | 110-120 °C | Minimize dechlorination | google.com |

| Pressure | 1.1-1.2 MPa | Minimize dechlorination | google.com | |

| Reduction of 4-nitro-2,5-dichloroaniline | Solvent | 95% Ethanol | Effective reaction medium | google.com |

| Reaction Time | 2 hours (at reflux) | Achieve high conversion | google.com | |

| Product Neutralization | pH | 8-8.5 | Isolation of free base product | google.com |

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound has been approached through various methods, with recent developments showing a trend towards greener and more efficient processes. Traditional synthesis often involves multiple steps, including the nitration, hydrolysis, and subsequent reduction of 2,5-dichloroaniline derivatives. However, these routes can involve harsh reagents and generate significant waste.

In pursuit of more environmentally benign methodologies, research has focused on improving key reaction steps. One such improvement targets the reduction of a nitrated precursor. A process using hydrazine hydrate as the reducing agent in an alcohol-based solvent, catalyzed by a mixture of ferric chloride and activated carbon, has been developed. google.com This catalytic reduction method is notable for its high yield, reaching up to 93%, and for replacing more hazardous or less efficient reducing agents. google.com

Another innovative and greener route starts with 2,5-dichloroaniline and couples it with an aniline diazonium salt to form an azo-compound intermediate. google.com This intermediate is then reduced and cleaved in the same reaction vessel ("one-pot" synthesis) using a metal catalyst under acidic conditions to yield the final product. google.com This process is distinguished by several green chemistry features: the reaction is quantitative, it has a low production cost, and it incorporates a recovery and circulation technology to reclaim aniline for reuse, thereby minimizing waste. google.com Such one-pot syntheses are inherently more efficient as they reduce the need for intermediate isolation and purification steps, saving energy and solvent use.

These modern approaches align with several core principles of green chemistry, including catalysis, high atom economy, the use of less hazardous chemical syntheses, and waste prevention through recycling.

| Green Synthesis Approach | Key Features | Reported Yield | Reference |

| Catalytic Hydrazine Reduction | Uses FeCl3/Activated Carbon catalyst; Alcohol solvent. | 93% | google.com |

| Diazonium Coupling & Reduction | One-pot synthesis from 2,5-dichloroaniline; Recycles aniline. | 75.72% (based on azo-compound) | google.com |

Functionalization and Derivatization Reactions of this compound

The unique arrangement of two amine groups and two chlorine atoms on the benzene (B151609) ring makes this compound a valuable precursor for a wide range of more complex molecules. google.com Its reactivity is centered on these two distinct functional groups.

Amine Group Reactivity in this compound

The primary amine groups at the 1- and 4-positions are the most reactive sites on the molecule. These groups behave as nucleophiles, readily participating in reactions characteristic of aromatic amines. A key reaction is acylation, which is even used as a protective step in some synthetic routes to the compound itself. google.com

This reactivity is primarily exploited in polymerization. The diamine structure allows it to act as a monomer, reacting with dicarboxylic acids (or their derivatives) to form polyamides, or with dianhydrides to form polyimides. google.com It can also be used to synthesize polyurethanes. google.com The interaction of these amine groups allows for the formation of strong covalent bonds, building long-chain polymers with specific, desirable properties. google.com

Halogen Atom Reactivity and Substitution Chemistry of this compound

The chlorine atoms attached to the benzene ring at the 2- and 5-positions are significantly less reactive than the amine groups. While nucleophilic aromatic substitution of chlorine on a benzene ring is possible, the presence of the electron-donating amine groups generally deactivates the ring towards this type of reaction under standard conditions.

However, under appropriate and often forcing conditions, such as high temperatures and the use of specific catalysts, the chlorine atoms can be substituted with other functional groups. stackexchange.com This allows for a secondary level of functionalization, although it is less commonly exploited than the amine group reactivity. Oxidation of the compound can also occur, leading to the formation of the corresponding quinone derivatives.

Formation of Complex Molecular Architectures from this compound Precursors

The bifunctional nature of this compound, combined with the rigid structure of the benzene ring, makes it an important building block for advanced materials and complex molecular architectures. google.com Its most significant application in this area is as a monomer in the production of high-performance polymers. google.com

The resulting polyamides and polyimides often exhibit enhanced heat resistance and chemical stability due to the presence of the chlorine atoms and the rigid aromatic core. These materials are valuable in applications requiring robust performance, such as in aerospace composites and high-performance fibers. google.com Furthermore, this compound serves as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com In this context, it acts as a rigid, amine-functionalized node to construct highly ordered, porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.

Advanced Materials Science Applications of 2,5 Dichlorobenzene 1,4 Diamine

Polymer Synthesis and Material Properties Modulation utilizing 2,5-Dichlorobenzene-1,4-diamine

The strategic incorporation of this compound into polymer chains allows for precise modulation of material properties. The presence of chlorine atoms on the benzene (B151609) ring introduces bulkiness and alters the electronic nature of the polymer backbone, which can lead to improved solubility, thermal stability, and mechanical strength.

Monomer in Polymerization for Advanced Polymer Materials

As a diamine monomer, this compound is utilized in polycondensation reactions to create advanced polymer materials such as polyamides and polyimides. Its amino groups readily react with dicarboxylic acids or their derivatives to form strong amide or imide linkages, which are characteristic of these high-performance polymers. researchgate.net The resulting polymers often exhibit superior properties compared to their non-chlorinated analogs. For instance, the introduction of the bulky chloro-substituents can disrupt polymer chain packing, leading to enhanced solubility in organic solvents, a desirable trait for processing. ntu.edu.tw

Synthesis of Poly(amide-imide)s and their Characterization

A notable application of this compound is in the synthesis of poly(amide-imide)s (PAIs). ntu.edu.tw These polymers combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. researchgate.net In one exemplary synthesis, a diimide-diacid is first prepared from 2,5-dichloro-p-phenylenediamine and trimellitic anhydride. ntu.edu.tw This diimide-diacid is then subjected to a polycondensation reaction with various aromatic diamines to yield a series of novel PAIs. ntu.edu.tw

These synthesized PAIs have demonstrated impressive properties. They are generally amorphous and readily dissolve in a variety of organic solvents. ntu.edu.tw This solubility allows for the casting of transparent, flexible, and tough films. ntu.edu.tw The characterization of these films reveals their high performance, as detailed in the table below.

Table 1: Properties of Poly(amide-imide)s derived from this compound

| Property | Value Range |

|---|---|

| Inherent Viscosity | 0.88–1.27 dL/g |

| Tensile Strength | 92–127 MPa |

| Elongation at Break | 4–24% |

| Initial Modulus | 2.59–3.65 GPa |

| Glass Transition Temperature (Tg) | 256–317°C |

This data is based on research findings from the synthesis and characterization of new poly(amide-imide)s. ntu.edu.tw

Development of Heat-Resistant Polymers and High-Performance Fibers from this compound

The incorporation of this compound is instrumental in the development of heat-resistant polymers and high-performance fibers. ntu.edu.tw The rigid aromatic structure and the strong intermolecular forces resulting from the chloro-substituents contribute to high thermal stability and mechanical strength. ntu.edu.tw These properties are critical for applications in demanding environments, such as in the aerospace and automotive industries.

High-performance fibers are characterized by their exceptional strength, high modulus, and resistance to heat and chemicals. softbeam.net Aromatic polyamides, often referred to as aramids, are a key class of these fibers. epo.org By utilizing monomers like this compound, aramids with enhanced properties can be produced. For example, poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar, is a well-known aramid fiber. The modification of such polymer backbones with chlorinated diamines can further enhance properties like thermal stability. The decomposition temperature of some high-performance fibers can be significantly higher than conventional fibers, with some, like Polybenzoxazole (PBO), having a decomposition temperature 100°C higher than aramid. eurofibers.comfiberjournal.com

Functional Materials Development incorporating this compound

Beyond its use in traditional high-performance polymers, this compound is a valuable component in the development of advanced functional materials. Its specific chemical structure allows for the creation of materials with tailored properties for specialized applications.

Role as a Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. nih.gov this compound serves as a linker or building block in the synthesis of COFs. The diamine functionality allows it to connect with other organic building blocks through strong covalent bonds, forming a robust and porous framework. The presence of chlorine atoms can influence the electronic properties and the stacking behavior of the COF layers, which in turn affects their performance in various applications.

Applications in Electronic Materials and Optoelectronic Devices

The unique electronic properties of polymers derived from this compound make them promising candidates for applications in electronic and optoelectronic devices. ntu.edu.twmdpi.com The introduction of chlorine atoms into the polymer backbone can modify the energy levels of the material, which is a critical factor in the performance of organic electronic devices. For instance, polyamides and polyimides containing specific functional groups can exhibit electroactive and electrochromic properties. ntu.edu.tw This means they can change color when a voltage is applied, a property that is highly desirable for applications such as smart windows and displays. Research has shown that polymers incorporating triphenylamine (B166846) moieties can display reversible redox waves and stable electrochromic behavior. ntu.edu.tw While this specific study did not use this compound, it highlights the potential of modifying polymer backbones to achieve desired electronic functionalities.

Utilization in Dye and Pigment Synthesis for Advanced Colorants

This compound serves as a crucial intermediate in the synthesis of high-performance dyes and pigments. google.com Its rigid structure and the presence of reactive amine groups, combined with the influence of the chlorine atoms on the electronic properties and stability of the final molecule, make it a valuable building block for creating advanced colorants with desirable properties such as high lightfastness, thermal stability, and chemical resistance.

One of the notable applications of this diamine is in the production of condensed azo-pigments. google.com For instance, it is a key precursor for high-grade jet printing dyestuff ink pigments like Cromophtal Yellow 6G. google.com The synthesis pathway typically involves first creating an intermediate, di-acetyl acetyl-2,5-dichloro-p-phenylenediamine, which is then used to prepare the final yellow pigment. google.com The diamine is also integral to the manufacturing of other significant pigments, including Pigment Red 214 and Pigment Red 242, which are valued for their durability and color intensity.

The synthesis process leveraging this compound often involves diazotization of one of its amine groups, followed by coupling with a suitable coupling component to form the basic azo chromophore. The second amino group can be similarly reacted or modified to extend the conjugation or to introduce other functional groups that fine-tune the color and performance properties of the resulting dye or pigment. The presence of chlorine atoms in the benzene ring enhances the stability of these pigments, protecting them from degradation by light, heat, and chemical agents.

Table 1: Pigments Synthesized Using this compound

| Pigment Name | Chemical Class | Color | Key Application |

| Cromophtal Yellow 6G | Condensed Azo | Yellow | High-grade jet printing inks |

| Pigment Red 214 | Azo | Red | Coatings, Plastics |

| Pigment Red 242 | Azo | Red | Coatings, Plastics |

Supramolecular Chemistry and Self-Assembly with this compound

The specific geometry and electronic nature of this compound make it a molecule of interest in the field of supramolecular chemistry. tcichemicals.com This branch of chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The ability of this diamine to act as a rigid linker and participate in hydrogen bonding and other non-covalent interactions allows for its use in the construction of large, well-ordered supramolecular structures. tcichemicals.comrsc.org

Design and Synthesis of Supramolecular Architectures

The design of supramolecular architectures relies on the principle of molecular self-assembly, where molecules spontaneously form ordered structures based on their inherent chemical information. The shape and functionality of the constituent molecules, or "coformers," are critical in directing the assembly process. rsc.org

This compound is recognized as a valuable building block, specifically as an amine linker, for the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are a class of porous crystalline polymers with highly ordered structures, formed through reversible covalent bond formation. The diamine's two amine groups can react with other multifunctional monomers, such as aldehydes, to form extended two-dimensional or three-dimensional networks. The rigidity of the dichlorobenzene core helps to ensure the formation of a stable and porous framework. The precise 1,4-disposition of the amine groups on the benzene ring dictates the geometry of the resulting network, making it a predictable component in the design of custom COF materials with tailored pore sizes and functionalities.

The synthesis of these architectures typically involves solvothermal methods, where the reactants are heated in a solvent, allowing for the reversible formation and correction of covalent bonds, which ultimately leads to a thermodynamically stable, crystalline product. The choice of solvent and reaction conditions can significantly influence the final structure and properties of the supramolecular assembly.

Investigation of Non-Covalent Interactions in Systems containing this compound

Non-covalent interactions (NCIs) are the driving force behind the formation of supramolecular assemblies. In systems containing chlorinated benzene derivatives, a variety of NCIs can be at play. rsc.org While direct studies on this compound are specific, analysis of related structures like 2,5-dichloro-1,4-benzoquinone (B146525) dimers provides significant insight into the potential interactions. rsc.org

The key non-covalent interactions that can be expected to influence the self-assembly of this compound include:

Hydrogen Bonding: The primary amine groups (-NH₂) are excellent hydrogen bond donors, capable of forming strong N-H···N or N-H···Cl interactions with other molecules. These interactions are highly directional and play a major role in defining the structure of the resulting assembly.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms.

Other Interactions: A range of weaker, yet cumulatively significant, interactions such as C-H···Cl, C-Cl···Cl, and C-H···π interactions also contribute to the stability and specific geometry of the assembled structures. rsc.org

Quantum chemical calculations and Atoms in Molecules (AIM) studies on similar molecules have been used to identify and quantify these interactions. rsc.org Such investigations reveal the complex interplay and competition between different NCIs, which ultimately determine the most stable three-dimensional arrangement of the molecules. rsc.org Understanding these fundamental interactions is crucial for the rational design and synthesis of new functional materials based on this compound.

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | -NH₂ group | Amine Nitrogen, Chlorine | Primary directional force in self-assembly |

| Halogen Bond | Chlorine Atom | Electron-rich atom | Directional interaction influencing packing |

| π-π Stacking | Benzene Ring | Another Aromatic Ring | Stabilizes stacked architectures |

| C-H···Cl | C-H bond | Chlorine Atom | Contributes to overall structural stability |

Computational Chemistry and Theoretical Studies of 2,5 Dichlorobenzene 1,4 Diamine

Quantum Chemical Calculations on 2,5-Dichlorobenzene-1,4-diamine Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of this compound. These calculations offer a detailed picture of electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity and spectroscopic signatures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small energy gap suggests higher reactivity and the potential for charge transfer interactions within the molecule. researchgate.net For this compound and its derivatives, the presence of electron-donating amino groups (-NH2) and electron-withdrawing chloro groups (-Cl) significantly influences the energy levels of these frontier orbitals.

Table 1: Conceptual Influence of Substituents on Frontier Orbital Energies

| Property | Description | Influence of Electron-Donating Groups (e.g., -NH2) | Influence of Electron-Withdrawing Groups (e.g., -Cl) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Increases | Decreases |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Increases | Decreases |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Generally Decreases | Generally Decreases |

| Chemical Hardness | Resistance to change in electron distribution; related to a large HOMO-LUMO gap. researchgate.net | Decreases | Decreases |

| Chemical Reactivity | Tendency to react; related to a small HOMO-LUMO gap. researchgate.netresearchgate.net | Increases | Increases |

This table illustrates general trends observed in computational studies. researchgate.net

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic molecules with delocalized π-electrons. nih.gov In contrast, antiaromaticity refers to the destabilization of planar, cyclic molecules with 4n π-electrons. nih.gov While this compound itself is based on a classic aromatic benzene (B151609) ring, computational studies can investigate how its incorporation into larger molecular assemblies or materials might alter these electronic characteristics.

Theoretical methods can be used to analyze systems where antiaromatic building blocks are linked together. nih.gov Although antiaromatic rings are notoriously unstable, they possess unique electronic properties that are of fundamental interest. nih.gov Computational investigations into materials containing units derived from this compound could explore emerging properties that arise from the interaction between aromatic and potentially non-aromatic or antiaromatic components within a larger supramolecular structure. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. researchgate.net These theoretical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis), providing valuable data that complements experimental findings. researchgate.net

For this compound, theoretical IR spectra can be computed to identify characteristic vibrational frequencies associated with its functional groups, such as the N-H stretching of the amine groups and the C-Cl stretching of the chloro-substituents. researchgate.net Similarly, computational NMR predictions can help in assigning the chemical shifts of the hydrogen and carbon atoms in the molecule. researchgate.net TD-DFT calculations are particularly useful for exploring the electronic transitions that give rise to the UV-Vis absorption spectrum, offering insights into the molecule's color and photophysical behavior. researchgate.net

Table 2: Application of Computational Methods in Spectroscopy

| Computational Method | Predicted Spectrum | Information Obtained |

|---|---|---|

| DFT | Infrared (IR) | Vibrational modes and frequencies, functional group identification. researchgate.net |

| DFT (GIAO method) | Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), structural elucidation. researchgate.net |

| TD-DFT | Ultraviolet-Visible (UV-Vis) | Electronic transitions, absorption wavelengths (λmax), oscillator strengths. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanics focuses on electronic structure, molecular dynamics (MD) simulations provide a window into the physical movements and interactions of atoms and molecules over time. These simulations are essential for understanding the conformational flexibility and aggregation behavior of this compound.

Molecular dynamics simulations can be used to explore the conformational landscape of molecules, revealing the different shapes (conformers) they can adopt and the relative stability of these structures. nih.gov For this compound, this involves analyzing the orientation of the amino groups relative to the benzene ring and each other. All-atom, long-term MD simulations can track the conformational changes and identify the most favorable, low-energy structures. nih.gov The stability of different conformations is crucial as it can significantly impact the molecule's properties and how it interacts with other molecules. nih.gov

The behavior of this compound in condensed phases (liquids or solids) is governed by intermolecular interactions. MD simulations can model how multiple molecules of the compound interact with each other and with solvent molecules. Studies on other molecules show that aggregation can be forced by using a mixture of a good solvent and a poor solvent. nih.gov This process can lead to stabilization energy due to intermolecular interactions. nih.gov For this compound, key interactions would include hydrogen bonding between the amino groups of neighboring molecules and π-π stacking of the aromatic rings. Understanding these interactions is critical for predicting how the molecules will pack in a crystal lattice or aggregate in solution, which influences material properties like solubility and morphology.

Reaction Mechanism Elucidation using Computational Methods for this compound Transformations

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound. Through the application of theoretical models and quantum mechanical calculations, it is possible to map out the potential energy surfaces of its transformations, identify key intermediates, and determine the energetic feasibility of various reaction pathways. These computational approaches are particularly valuable for understanding reactions that are difficult to study experimentally, such as those involving highly reactive or transient species.

One of the primary applications of computational chemistry in this context is the elucidation of polymerization mechanisms. As a diamine monomer, this compound is a potential building block for high-performance polymers. Theoretical studies can predict the most likely pathways for polymerization, whether through oxidative coupling or condensation reactions. By calculating the activation energies for different mechanistic steps, researchers can gain insights into the factors that control the rate and selectivity of the polymerization process.

Furthermore, computational methods can be employed to understand the chemical reactivity of the amine and chloro-functional groups. For instance, theoretical calculations can predict the susceptibility of the aromatic ring to electrophilic or nucleophilic attack, and how the presence of the chloro- and amino-substituents influences this reactivity. This knowledge is crucial for designing new synthetic routes and for predicting the stability and degradation pathways of materials derived from this compound.

Transition State Analysis and Reaction Energetics

At the heart of understanding any chemical transformation is the characterization of its transition states and the associated reaction energetics. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are instrumental in locating the transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and electronic structure of these transition states provide critical information about the bond-breaking and bond-forming processes that occur during the reaction.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from computational studies on a proposed reaction of this compound.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Initial Adduct Formation | This compound + Reagent A | [TS1] | Intermediate 1 | 15.2 | -5.8 |

| Step 2: Intramolecular Rearrangement | Intermediate 1 | [TS2] | Intermediate 2 | 25.7 | 2.1 |

| Step 3: Product Release | Intermediate 2 | [TS3] | Final Product + Byproduct | 10.1 | -20.4 |

Note: The data in this table is illustrative and intended to represent the type of information generated from computational analysis. Actual values would be derived from specific quantum chemical calculations for a defined reaction.

Catalytic Effects and Solvent Influence on Reaction Pathways

The course of a chemical reaction can be significantly altered by the presence of a catalyst or by the nature of the solvent in which it is conducted. Computational chemistry offers a means to explore these effects at a molecular level for transformations of this compound.

Catalytic Effects:

Catalysts can open up new reaction pathways with lower activation energies, thereby accelerating the reaction rate. Computational models can be used to study the interaction of this compound with a catalyst, be it a metal complex or an organocatalyst. By calculating the energies of the catalyzed reaction pathway, including the formation of catalyst-substrate complexes and the catalyzed transition states, researchers can understand the mechanism of catalysis. This can aid in the rational design of more efficient catalysts for specific transformations.

For instance, in a hypothetical catalytic cycle, the following steps and their associated energies could be computationally determined:

| Catalytic Cycle Step | Description | Calculated Energy Change (kcal/mol) |

| 1 | Binding of this compound to Catalyst | -12.5 |

| 2 | Formation of the Catalyzed Transition State | 18.9 |

| 3 | Product Formation within the Catalyst Complex | -25.0 |

| 4 | Release of Product and Catalyst Regeneration | 8.3 |

Note: This table provides a conceptual framework for the computational analysis of a catalytic cycle.

Solvent Influence:

The solvent environment can have a profound impact on reaction energetics and pathways, particularly for reactions involving charged or polar species. Implicit and explicit solvent models are computational techniques used to simulate the effect of the solvent. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include a number of individual solvent molecules in the calculation.

These models can be used to assess how the polarity of the solvent stabilizes or destabilizes the reactants, transition states, and products of a reaction involving this compound. For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. Computational studies can provide a quantitative prediction of these solvent effects, guiding the selection of the optimal solvent for a desired chemical outcome.

Toxicological Research and Environmental Impact of 2,5 Dichlorobenzene 1,4 Diamine

Toxicokinetics and Biotransformation of 2,5-Dichlorobenzene-1,4-diamine

The study of toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to understanding its potential toxicity. While specific, comprehensive ADME studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from research on analogous compounds such as p-dichlorobenzene and other phenylenediamines.

Absorption, Distribution, Metabolism, and Excretion Studies

Limited direct data exists for the absorption, distribution, and excretion of this compound. However, it is known to be a metabolite of para-dichlorobenzene (p-DCB), a volatile organic compound used in mothballs and deodorizers. nih.govgoogle.com The presence of 2,5-dichlorophenol (B122974) (2,5-DCP), a related metabolite, in urine is a reliable biomarker for p-DCB exposure, suggesting that after formation, these chlorinated compounds are distributed in the body and subsequently eliminated. nih.govgoogle.com

Studies on other aromatic amines, such as p-phenylenediamine (B122844) (PPD), indicate that these compounds can be absorbed through the skin. industrialchemicals.gov.au Given its use as a chemical intermediate, dermal and inhalation routes are potential pathways for occupational exposure to this compound.

The metabolism of aromatic amines is a critical determinant of their toxicity. For p-phenylenediamine, N-acetylation is a major metabolic pathway, leading to the formation of N-monoacetylated and N,N'-diacetylated metabolites. mdpi.com It is plausible that this compound undergoes similar acetylation reactions in the body. Furthermore, oxidation of the amino groups is another key metabolic step.

Excretion of metabolites of related compounds occurs primarily through urine. mdpi.com For instance, after administration of nitro-p-phenylenediamine to rats, a significant portion of the radioactivity was recovered in the urine and feces within 24 hours.

Metabolite Identification and Characterization of this compound

Direct and exhaustive identification of all metabolites of this compound is not well-documented. However, based on the metabolism of similar compounds, several potential metabolites can be postulated. As a known metabolite of p-dichlorobenzene, its further biotransformation is of interest. nih.govgoogle.com

The primary metabolic pathways for aromatic amines like this compound likely involve:

N-acetylation: Formation of mono- and di-acetylated derivatives. Studies on p-phenylenediamine have identified N-acetylated metabolites in urine. mdpi.comtga.gov.au

Oxidation: Hydroxylation of the aromatic ring and oxidation of the amino groups to form N-hydroxy and nitroso derivatives. These oxidative metabolites are often highly reactive.

Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

A study on the degradation of 2,5-dichloro-1,4-phenylenediamine identified ammonium (B1175870) (NH4+) and chloride (Cl-) ions as breakdown products, indicating mineralization can occur. berkeley.edu

Table 1: Postulated Metabolites of this compound Based on Analogous Compounds

| Metabolic Pathway | Potential Metabolites | Basis of Postulation |

| N-Acetylation | N-acetyl-2,5-dichlorobenzene-1,4-diamine | Analogy with p-phenylenediamine metabolism. mdpi.com |

| N,N'-diacetyl-2,5-dichlorobenzene-1,4-diamine | Analogy with p-phenylenediamine metabolism. mdpi.com | |

| Oxidation | N-hydroxy-2,5-dichlorobenzene-1,4-diamine | Common pathway for aromatic amine toxicity. researchgate.net |

| Nitroso-2,5-dichlorobenzene-1,4-diamine | Intermediate in methemoglobin formation. researchgate.net | |

| Ring Hydroxylation | 2,5-dichloro-4-aminophenol | Analogy with dichlorobenzene metabolism. nih.gov |

| Degradation | Ammonium (NH4+), Chloride (Cl-) | Identified in electrochemical degradation studies. berkeley.edu |

This table is based on inferred metabolic pathways from related compounds and is for illustrative purposes.

Mechanistic Toxicology of this compound

The mechanisms by which this compound exerts its toxic effects are likely multifaceted, involving cellular and molecular interactions that lead to adverse outcomes.

Cellular and Molecular Mechanisms of Toxicity Induced by this compound

Aromatic amines are known to induce toxicity through several mechanisms. One of the primary mechanisms is the generation of reactive metabolites that can covalently bind to cellular macromolecules, including proteins and DNA. This binding can disrupt normal cellular function and lead to cytotoxicity and genotoxicity.

Studies on related compounds like 4-chloro-1,2-phenylenediamine have shown that they can induce structural changes in proteins like human serum albumin and cause DNA damage, leading to apoptosis (programmed cell death). nih.gov The genotoxic nature of such compounds is often linked to the production of reactive oxygen species (ROS). nih.gov

Role of Oxidative Transformation Products in Biological Activity

The oxidative transformation of phenylenediamines is a key process in their toxicity. Oxidation of these compounds, which can occur both metabolically and environmentally, leads to the formation of highly reactive quinone species, such as benzoquinone diimines. europa.eufishersci.com

These quinone derivatives are electrophilic and can readily react with cellular nucleophiles, leading to protein and DNA damage. nih.gov Research on p-phenylenediamine has shown that its oxidation products are mutagenic and can induce tumors in animal models. nih.gov The formation of these reactive intermediates is a critical step in the initiation of toxic effects. The generation of hydroxyl radicals during the oxidation of p-phenylenediamine has been demonstrated, leading to oxidative stress and DNA damage in human keratinocytes. berkeley.edu

Table 2: Key Toxicological Mechanisms of Aromatic Amines Relevant to this compound

| Mechanism | Description | Key Mediators | Potential Consequences |

| Metabolic Activation | Conversion of the parent compound to reactive metabolites. | Cytochrome P450 enzymes | Covalent binding to macromolecules. |

| Oxidative Stress | Imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. tga.gov.au | Quinone imines, hydroxyl radicals | Lipid peroxidation, protein damage, DNA damage. nih.gov |

| Genotoxicity | Damage to the genetic material (DNA). | Reactive metabolites, ROS | Mutations, chromosomal aberrations, cancer. nih.gov |

| Methemoglobinemia | Oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), impairing oxygen transport. | N-hydroxy metabolites | Hypoxia, cyanosis. |

This table summarizes general mechanisms for aromatic amines that are likely applicable to this compound.

Potential for Methemoglobin Formation and Related Effects

A significant toxicological concern with many aromatic amines is their ability to induce methemoglobinemia. Hazardous substance information explicitly states that 2,5-Dichloro-1,4-benzenediamine can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen effectively.

The mechanism of methemoglobin formation by aromatic amines typically involves N-oxidation of the amino groups to form N-hydroxyarylamines. researchgate.net These N-hydroxylated metabolites can then participate in a futile redox cycle within red blood cells, co-oxidizing with oxyhemoglobin to produce methemoglobin and a nitroso-arylamine intermediate. researchgate.net This process can lead to a significant decrease in the oxygen-carrying capacity of the blood, resulting in tissue hypoxia. Studies on 3,5-dichloroaniline (B42879) have shown that the N-hydroxy metabolite is a more potent inducer of hemoglobin oxidation than the parent aniline (B41778). This process is often associated with the depletion of cellular glutathione, a key antioxidant.

Ecotoxicological Considerations and Environmental Fate of this compound

Environmental Degradation Pathways and Persistence

The environmental persistence of a chemical is determined by its resistance to various degradation processes, both biotic and abiotic. up.pt For compounds like this compound, their fate in the environment is influenced by factors such as microbial activity, sunlight, and the chemical properties of the soil and water.

Biotic Degradation:

Microbial breakdown is a primary pathway for the degradation of many organic pollutants. While specific studies on the biodegradation of this compound are limited, research on analogous compounds such as 1,4-dichlorobenzene (B42874) and other chlorinated anilines provides valuable insights.

Bacteria, particularly species of Pseudomonas and Xanthobacter, have been shown to degrade 1,4-dichlorobenzene. nih.govethz.ch The degradation process is typically initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of chlorinated catechols. nih.gov These intermediates then undergo ring cleavage, eventually breaking down the compound into simpler, less harmful substances. nih.gov For instance, a Pseudomonas species was found to convert p-dichlorobenzene to 3,6-dichlorocatechol, which was then cleaved to form 2,5-dichloro-cis,cis-muconate. nih.gov

The presence of specific functional groups, such as the amino groups in this compound, can influence the rate and pathway of biodegradation. The degradation of other aromatic amines suggests that deamination (removal of the amino group) can be a critical step in their breakdown.

Abiotic Degradation:

Abiotic processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment. Photolysis, the breakdown of compounds by light, is particularly relevant in surface waters and the atmosphere. up.pt The chlorine and amino substituents on the benzene (B151609) ring can affect the compound's light absorption properties and its susceptibility to photodegradation.

Persistence:

Chlorinated aromatic compounds are often noted for their persistence in the environment, particularly in anaerobic conditions found in sediments and some groundwater. ethz.ch The chlorine atoms on the benzene ring increase the chemical's stability and resistance to degradation. The persistence of related compounds like 1,4-dichlorobenzene has been documented, with the potential for accumulation in environmental compartments. nih.gov The extent to which this compound persists will depend on the specific environmental conditions and the microbial populations present.

Table 1: Factors Influencing the Environmental Degradation of Chlorinated Aromatic Amines

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Microbial Consortia | Presence of microorganisms capable of degrading chlorinated aromatic compounds. | Key for biodegradation; specific microbial strains can enhance degradation rates. |

| Oxygen Availability | Aerobic conditions often favor the initial steps of aromatic ring cleavage. | Degradation may be slower in anaerobic environments like deep sediment. |

| Sunlight Exposure | UV radiation can induce photolytic degradation. | Can be a significant degradation pathway in sunlit surface waters. |

| pH | Can influence the chemical form of the compound and microbial activity. | Affects the speciation of amino groups and the rate of enzymatic reactions. |

| Organic Matter Content | Can affect bioavailability through sorption to soil and sediment particles. | High sorption may decrease the availability for microbial degradation. |

Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicological effects of this compound and its transformation products are a significant concern due to their potential to harm living organisms. Aromatic amines and their derivatives can exhibit toxicity to a wide range of species. nih.gov

Impact on Aquatic Ecosystems:

Aromatic amines are recognized as a notable hazard to freshwater ecosystems. nih.gov Compounds structurally similar to this compound, such as chlorinated anilines, have been shown to be toxic to aquatic life, leading to concerns about their impact on biodiversity. nih.gov

For example, transformation products of p-phenylenediamine antioxidants, known as p-phenylenediamine quinones (PPD-Qs), have demonstrated acute toxicity to fish species like coho salmon, rainbow trout, and brook trout. nih.gov These findings highlight the potential for both the parent compounds and their environmental byproducts to pose a risk to aquatic organisms.

Ecotoxicological studies on related chlorinated anilines have revealed a range of adverse effects, including disruptions to growth, reproduction, and development in aquatic organisms. nih.gov The toxicity can be influenced by the number and position of chlorine atoms on the aromatic ring.

Impact on Terrestrial Ecosystems:

In terrestrial environments, the impact of chlorinated anilines can extend to soil health and plant life. High concentrations of chemicals used in the synthesis of compounds like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) can negatively affect soil microbial communities. nih.gov These microorganisms are vital for nutrient cycling and soil fertility.

Table 2: Potential Ecotoxicological Impacts of Chlorinated Aromatic Amines

| Ecosystem | Organism Group | Potential Effects |

|---|---|---|

| Aquatic | Fish | Acute mortality, developmental and reproductive toxicity. nih.gov |

| Invertebrates | Disruption of growth and behavior. nih.gov | |

| Algae | Inhibition of growth and photosynthesis. | |

| Terrestrial | Soil Microorganisms | Alteration of community structure and function, inhibition of nutrient cycling. nih.gov |

| Plants | Phytotoxicity, reduced growth. nih.gov | |

| Earthworms & other invertebrates | Potential for bioaccumulation and toxicity. |

Advanced Analytical Methods for 2,5 Dichlorobenzene 1,4 Diamine Characterization and Detection

Spectroscopic Techniques for Structural Elucidation of 2,5-Dichlorobenzene-1,4-diamine

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. In a typical ¹H NMR spectrum of this compound, the protons on the benzene (B151609) ring and the amine groups exhibit characteristic chemical shifts. For instance, a ¹H NMR spectrum recorded at 400 MHz in DMSO-d6 shows specific signals corresponding to the aromatic and amine protons. chemicalbook.com The analysis of derivatives, such as 2,5-dichloronitrobenzene, which is a precursor in some synthetic routes, also provides valuable structural information through ¹H NMR. chemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum allow for the unambiguous assignment of each proton in the molecule, confirming the substitution pattern on the aromatic ring.

Interactive Data Table: ¹H NMR Data for this compound and a Related Compound

| Compound | Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (ppm) |

| This compound | DMSO-d6 | 400 | Aromatic & Amine Protons | Specific shifts observable chemicalbook.com |

| 2,5-Dichloronitrobenzene | CDCl₃ | 399.65 | Aromatic Proton A | 7.887 |

| 2,5-Dichloronitrobenzene | CDCl₃ | 399.65 | Aromatic Proton B | 7.51 |

Mass Spectrometry and High-Resolution Techniques for Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight of approximately 177.03 g/mol . matrix-fine-chemicals.comsigmaaldrich.com The isotopic pattern of the molecular ion peak is also characteristic, revealing the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula (C₆H₆Cl₂N₂) with a high degree of confidence. matrix-fine-chemicals.comsigmaaldrich.com For instance, the NIST WebBook provides mass spectral data for related dichlorinated benzene derivatives, which can be used as a reference for fragmentation patterns. nist.govnist.gov Advanced techniques like imaging mass spectrometry, although more commonly applied to larger molecules like lipids, demonstrate the potential for high-resolution spatial analysis of small molecules in complex matrices. nih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Fragments (m/z) |

| This compound | 20103-09-7 | C₆H₆Cl₂N₂ | 177.03 matrix-fine-chemicals.comsigmaaldrich.com | Electron Ionization (EI) | Molecular ion and characteristic isotopic pattern |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine groups, typically in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations will also be present, along with aromatic C-H and C=C stretching bands. The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum. The NIST WebBook contains IR spectral data for 1,4-dichlorobenzene (B42874), which can serve as a reference for the aromatic C-Cl and C-H vibrations. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like dichloromethane (B109758) is expected to show absorption maxima related to the π-π* electronic transitions of the benzene ring. researchgate.net The presence of the amine and chloro substituents will influence the position and intensity of these absorption bands. For comparison, the UV-Vis spectra of related dialkoxy-bis(thienylethenyl)benzenes have been studied, showing how structural modifications affect the absorption properties. nih.gov The color of a compound is related to its UV-Vis absorption; for example, absorption of light in the 420-430 nm range can make a substance appear yellow. msu.edu The UV-Vis spectrum of a diamine derivative has been shown to have a maximum absorption at 305 nm, with polymers derived from it exhibiting a red-shifted and broadened spectrum. researchgate.net

Chromatographic Separations and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.govdioxin20xx.org The purity of this compound can be determined by GC, with some suppliers specifying a purity of over 98.0%. tcichemicals.com Methods for the analysis of related dichlorobenzene isomers in various matrices, such as honey, have been developed using GC-MS. nih.govnih.gov These methods often involve an extraction step followed by GC analysis, sometimes using an isotope-labeled internal standard for accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including this compound. Reversed-phase HPLC is a commonly used mode for such analyses. nih.gov HPLC methods have been developed for the analysis of other dichlorobenzene isomers, demonstrating the applicability of this technique. sigmaaldrich.com For instance, HPLC has been used to determine the purity of 2,5-dichloro-1,4-phenylenediamine produced through a specific synthesis method. google.com The choice of the mobile phase and stationary phase is critical for achieving good separation.

Interactive Data Table: Chromatographic Data for Dichlorobenzene Isomers

| Analyte | Matrix | Chromatographic Method | Detector | Limit of Detection (LOD) |

| 1,4-Dichlorobenzene | Honey | GC-ITMS | MS | 1 µg/kg nih.gov |

| 1,4-Dichlorobenzene | Honey | GC-QMS | MS | 0.6 µg/kg nih.gov |

| 1,4-Dichlorobenzene | Honey | GC-MS with Purge and Trap | MS | 0.15 µg/kg nih.gov |

Development of Advanced Detection Methods for Trace Analysis

The detection of trace amounts of this compound is important for environmental monitoring and quality control. The development of highly sensitive detection methods is an active area of research. For the related compound 1,4-dichlorobenzene, methods using gas chromatography coupled with mass spectrometry (GC-MS) have been developed to achieve low detection limits. nih.gov For instance, a GC-ion trap mass spectrometry (ITMS) system had an instrumental limit of detection of 1 µg/kg, while a GC-quadrupole mass spectrometry (QMS) system reached 0.6 µg/kg. nih.gov Another sensitive method for 1,4-dichlorobenzene in honey utilized a purge and trap thermal desorption system with GC-MS, achieving a detection limit of 0.15 µg/kg. nih.gov These advanced methods demonstrate the potential for detecting very low concentrations of dichlorinated aromatic compounds.

Electrochemical Characterization of this compound

The electrochemical behavior of this compound is a critical aspect of its characterization, providing insights into its redox properties and forming the basis for developing electroanalytical detection methods.

Redox Properties and Electrochemical Behavior

The electrochemical oxidation of this compound in aqueous solutions has been investigated using techniques such as linear sweep voltammetry and cyclic voltammetry. nih.gov These studies reveal that the compound undergoes electrochemical degradation through anodic oxidation. nih.gov

The process is understood to be complex, involving the transfer of electrons and subsequent chemical reactions. The electrochemical degradation of this compound has been shown to follow first-order reaction kinetics. nih.gov During this process, the molecule is oxidized, leading to the release of ammonium (B1175870) (NH₄⁺) and chloride (Cl⁻) ions into the solution. nih.gov This indicates a complete breakdown of the parent molecule at the anode.

The electrochemical behavior is influenced by several operational parameters, as detailed in the table below.

| Operational Parameter | Influence on Electrochemical Oxidation |

| Current Density | Affects the rate of degradation. |

| Initial pH | Influences the reaction mechanism and kinetics. |

| Initial Concentration | Impacts the overall efficiency of the degradation process. |

Table based on findings from a study on the electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine. nih.gov

Development of Electrochemical Sensors for Detection

The development of electrochemical sensors offers a promising avenue for the rapid and sensitive detection of various analytes. researchgate.netmdpi.com Due to the presence of electroactive amino groups, aromatic amines are generally well-suited for electrochemical detection methods. researchgate.net

However, a review of the current scientific literature indicates that the development of electrochemical sensors specifically designed for the detection of this compound is a nascent field with limited published research. While numerous studies focus on electrochemical sensors for the parent compound, p-phenylenediamine (B122844), or other aromatic amines, dedicated sensors for this dichlorinated derivative have not been extensively reported. rsc.orgsrce.hr